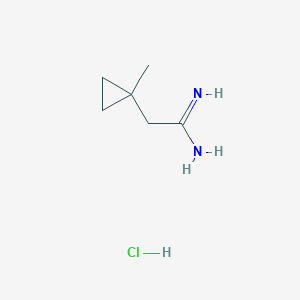

2-(1-Methylcyclopropyl)ethanimidamide;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(1-Methylcyclopropyl)ethanimidamide;hydrochloride” is an organic compound . It is available in the form of a powder. The CAS Number for this compound is 1803608-29-8 .

Molecular Structure Analysis

The molecular formula of “this compound” is C7H15ClN2O. The molecular weight is 178.66 g/mol.Physical And Chemical Properties Analysis

“this compound” is a powder. It has a molecular weight of 178.66 g/mol. More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current resources.Applications De Recherche Scientifique

Ethylene Inhibition in Plant Growth

1-Methylcyclopropene (1-MCP) is a well-documented inhibitor of ethylene action in plants, offering significant advancements in understanding ethylene's role. This compound effectively prevents ethylene effects across a broad range of fruits, vegetables, and floriculture crops. The application of 1-MCP has shown to delay ripening and senescence, extending the shelf life of produce. Effective concentrations are low, suggesting its efficient use in various agricultural practices. The interaction between concentration and temperature is crucial for optimizing its application, with certain conditions allowing for lower concentrations to be as effective as higher ones, depending on the duration of application (Blankenship & Dole, 2003).

Commercialization and Technological Uses

The commercialization of 1-MCP has led to its rapid adoption, particularly in the apple industry, highlighting both its strengths and weaknesses. Despite its limited use for other products, the potential for commercial applications of 1-MCP technology in improving product quality maintenance is significant. This review touches upon the general physiological and biochemical responses of fruits and vegetables to 1-MCP, illustrating its role in ripening and senescence processes (Watkins, 2006).

Postharvest Quality of Non-climacteric Fruit Crops

1-MCP has shown promising effects on the postharvest storage performance of non-climacteric fruits, including grapes, cherries, pomegranates, and citrus. It inhibits senescence processes and physiological disorders, reducing pericarp browning in litchi and internal browning in loquat. The application of 1-MCP can also inhibit degreening and color change in various fruits, suggesting its versatile use in extending freshness and reducing waste (Li et al., 2016).

Controlled Release Technologies for Fresh Produce

Emerging technologies focus on stabilizing and controlling the release of active compounds like 1-MCP for fresh produce preservation. These approaches aim to improve safety, maintain quality, and extend shelf life. Innovative formulations and compositions are being developed for various applications, including packaging systems that release 1-MCP in a controlled manner. Understanding the interactions between active compounds and their formulations is key to predicting retention and release kinetics, with a growing interest in environmentally friendly and economically viable solutions (Chen et al., 2020).

Safety and Hazards

Propriétés

IUPAC Name |

2-(1-methylcyclopropyl)ethanimidamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2.ClH/c1-6(2-3-6)4-5(7)8;/h2-4H2,1H3,(H3,7,8);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOSVBQFVZFTGJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)CC(=N)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2473531.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide](/img/structure/B2473534.png)

![2-[2-(4-Chlorophenyl)-2-oxoethyl]-3-methylnaphthoquinone](/img/structure/B2473535.png)

![2-phenyl-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole](/img/structure/B2473542.png)

![Imidazo[1,2-B]pyridazin-8-amine](/img/structure/B2473545.png)

![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B2473547.png)

![(E)-N-(4-acetamidophenyl)-3-[3-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2473552.png)